

Technical Guide: Benzonitrile-d (CAS 2102-15-0)

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Compound of Interest

Compound Name: Benzonitrile-d5

CAS No.: 2102-15-0

Cat. No.: B047950

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Structural Characterization, Synthetic Pathways, and Applications in Deuterium-Switch Drug Design[1]

Executive Summary

Benzonitrile-d

(

) is the fully deuterated isotopologue of benzonitrile.[2] While often categorized as a specialized NMR solvent, its utility extends significantly into mechanistic toxicology and pharmacokinetics. [1] By replacing all five aromatic protons with deuterium, this compound serves as a critical probe for Kinetic Isotope Effects (KIE), specifically targeting metabolic hydroxylation pathways mediated by Cytochrome P450 enzymes.[1]

This guide provides a rigorous technical breakdown of Benzonitrile-d

, moving beyond basic catalog data to explore its spectroscopic signature, synthesis via the Rosenmund-von Braun reaction, and its strategic application in blocking metabolic soft spots. [1]

Part 1: Structural Characterization & Physicochemical Properties

The deuteration of the benzene ring alters the vibrational modes and magnetic properties of the molecule without significantly perturbing its steric profile or electronic demand.[2] This "silent"

substitution is what makes Benzonitrile-d

an ideal internal standard and metabolic probe.[2]

Physicochemical Data Table

Property	Value	Technical Note
Chemical Formula		Isotopic Purity typically atom % D
Molecular Weight	108.16 g/mol	+5.04 Da shift vs. proteo- benzonitrile (103.[1][2][3]12)
CAS Number	2102-15-0	Distinct from non-deuterated (100-47-0)
Boiling Point	~191 °C	Minimal isotope effect on phase change
Density	1.059 g/mL	Slightly denser than proteo- form (1.00 g/mL) due to mass difference
Dipole Moment	~4.18 D	High polarity; effective for solubilizing organometallics

Structural Visualization

The following diagram illustrates the isotopic substitution pattern, highlighting the symmetry retained in the deuterated form.

Part 2: Spectroscopic Signature (The "Silent" Region)[2]

For researchers using Benzonitrile-d

as a solvent or standard, understanding its spectral transparency and unique signals is crucial.
[1]

Nuclear Magnetic Resonance (NMR)[2][4][5][6]

- H NMR (Proton): The defining feature is silence.[2] A purity of 99% D implies a residual proton signal at ~7.6–7.7 ppm (multiplet) that is <1% the intensity of the proteo-form.[2] This transparency allows for the analysis of aromatic analytes without solvent signal overlap.[2]
- C NMR (Carbon): Unlike the sharp singlets of proteo-benzonitrile, the deuterated carbons exhibit spin-spin coupling to the attached deuterium nuclei (
).[2]
 - Ipso-Carbon (C-CN):[1][2] Singlet (or weak coupling) at ~112 ppm.[2]
 - Nitrile Carbon (-CN):[1][2] Singlet at ~118 ppm.[2]
 - Aromatic Ring Carbons: Appear as triplets (

intensity) due to

coupling (typically 20–30 Hz).[2] This splitting results in a lower signal-to-noise ratio compared to protonated solvents.[1][2]

Infrared Spectroscopy (IR)

The Deuterium Isotope Effect causes a predictable redshift in vibrational frequency, calculated by the reduced mass equation

[2]

- C-H Stretch (Proteo): >3000 cm
[2]
- C-D Stretch (Deuterated): Shifts to 2260–2280 cm
[2]
- Significance: This shift moves the aromatic stretching bands into a typically "quiet" region of the IR spectrum, preventing interference with the C-H stretches of the analyte. Note that the nitrile stretch (

) remains distinct at ~2230 cm

.^[2]

Part 3: Synthetic Pathways & Quality Control^[3]

The synthesis of Benzonitrile-d

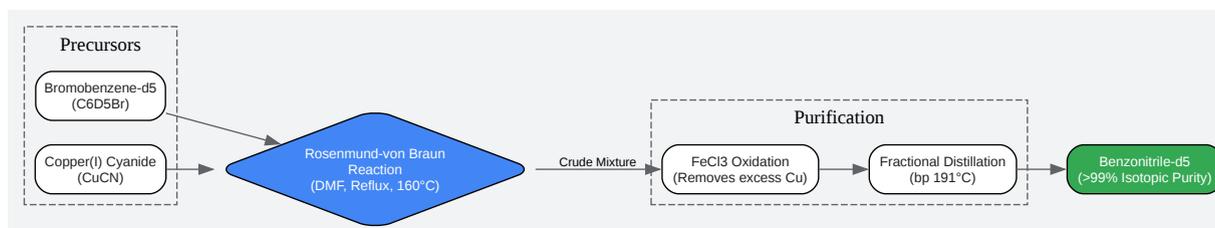
must prioritize high isotopic incorporation.^[2] The most robust laboratory-scale method utilizes the Rosenmund-von Braun reaction, starting from fully deuterated bromobenzene.

Synthesis Workflow (Rosenmund-von Braun)^{[2][7][8]}

Protocol Overview:

- Precursor: Bromobenzene-d
(commercially available or synthesized via deuteration of benzene).^[2]
- Reagent: Copper(I) Cyanide (CuCN).^{[2][4]}
- Solvent: Polar aprotic (DMF or Pyridine) to solubilize the copper complex.^[2]
- Conditions: Reflux (150–180°C) under inert atmosphere (N₂ or Ar).

Self-Validating Step: The reaction progress is monitored not just by TLC, but by GC-MS. The appearance of the molecular ion peak at m/z 108 (vs 103) confirms product formation, while the absence of m/z 107/106 peaks validates that no H/D back-exchange occurred during the harsh reflux conditions.



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Caption: Fig 2: Synthetic workflow for **Benzonitrile-d5** via Cu-mediated cyanation.[1][2]

Part 4: Applications in Drug Discovery (Metabolic Stability)[2][9]

Benzonitrile-d

is not merely a solvent; it is a model system for the Deuterium Switch strategy in medicinal chemistry.[2]

The Mechanism: Blocking CYP450 Hydroxylation

Metabolic clearance of aromatic drugs often proceeds via oxidation (hydroxylation) by Cytochrome P450 enzymes.[2] This involves the cleavage of a C-H bond.[2]

- The C-D Bond Strength: The Carbon-Deuterium bond is shorter and stronger than the Carbon-Hydrogen bond (Primary Kinetic Isotope Effect,

).[2]

- Metabolic Shunting: By deuterating the aromatic ring (as in Benzonitrile-d

), the rate of ring hydroxylation is significantly reduced. This forces the metabolic machinery to target other sites (e.g., the nitrile group via hydrolysis) or slows overall clearance, increasing the drug's half-life (

).[2]

Experimental Protocol: Metabolic Stability Assay

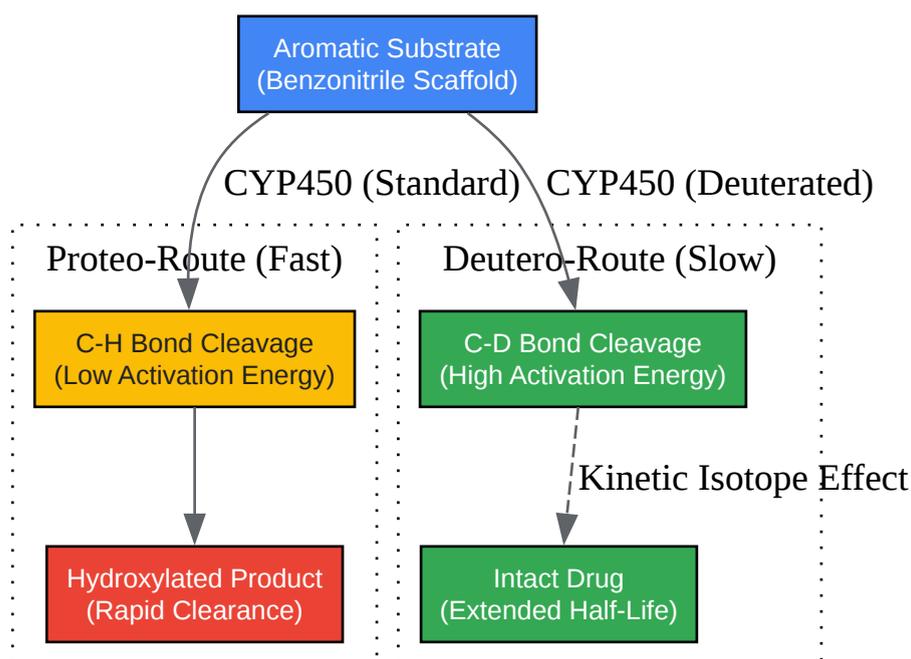
- Incubation: Incubate Benzonitrile-d

(Test) and Benzonitrile-h

(Control) separately with human liver microsomes (HLM) + NADPH.

- Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with acetonitrile.[2]
- Analysis: LC-MS/MS quantification of the parent compound remaining.[2]
- Validation: If

, the primary metabolic pathway involves aromatic oxidation.[2] If rates are identical, metabolism is occurring elsewhere (e.g., nitrile hydrolysis).[1]



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Caption: Fig 3: Kinetic Isotope Effect mechanism slowing metabolic clearance.[1]

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